N-SPIRO[1,3-BENZODIOXOLE-2,1'-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE
Overview
Description
N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE is a complex organic compound with the molecular formula C₂₂H₂₁NO₄S and a molecular mass of 395.47 g/mol . This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the benzodioxole and naphthalene sulfonamide groups adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE typically involves multiple steps, starting with the formation of the spiro[1,3-benzodioxole-2,1’-cyclohexane] core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions. The naphthalene sulfonamide group is then introduced via a sulfonation reaction, where naphthalene is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce amines .
Scientific Research Applications
N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, while the sulfonamide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YL)-2-{4-[5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1-PIPERAZINYL}ACETAMIDE
- 1-PHENYL-N-(SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YL)CYCLOPENTANECARBOXAMIDE
Uniqueness
N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE is unique due to its combination of a spiro structure with a naphthalene sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylnaphthalene-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c24-28(25,19-10-8-16-6-2-3-7-17(16)14-19)23-18-9-11-20-21(15-18)27-22(26-20)12-4-1-5-13-22/h2-3,6-11,14-15,23H,1,4-5,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXDBFOJJZHTFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151386 | |
Record name | N-spiro[1,3-Benzodioxole-2,1′-cyclohexan]-5-yl-2-naphthalenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309733-11-7 | |
Record name | N-spiro[1,3-Benzodioxole-2,1′-cyclohexan]-5-yl-2-naphthalenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309733-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-spiro[1,3-Benzodioxole-2,1′-cyclohexan]-5-yl-2-naphthalenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.